Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8505985
InChI: InChI=1S/C20H22Cl2N2O5S/c1-5-24(6-2)19(26)17-11(3)16(20(27)28-4)18(30-17)23-15(25)10-29-14-8-7-12(21)9-13(14)22/h7-9H,5-6,10H2,1-4H3,(H,23,25)
SMILES: CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C
Molecular Formula: C20H22Cl2N2O5S
Molecular Weight: 473.4 g/mol

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC8505985

Molecular Formula: C20H22Cl2N2O5S

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C20H22Cl2N2O5S
Molecular Weight 473.4 g/mol
IUPAC Name methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C20H22Cl2N2O5S/c1-5-24(6-2)19(26)17-11(3)16(20(27)28-4)18(30-17)23-15(25)10-29-14-8-7-12(21)9-13(14)22/h7-9H,5-6,10H2,1-4H3,(H,23,25)
Standard InChI Key VLSOVKGVKDAAHL-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C
Canonical SMILES CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(diethylcarbamoyl)]-4-methylthiophene-3-carboxylate, systematically describes its structure:

  • A thiophene ring (C4H3S) forms the core, substituted at positions 2, 3, 4, and 5.

  • Position 2: A 2-(2,4-dichlorophenoxy)acetamido group (-NH-C(O)-CH2-O-C6H3Cl2).

  • Position 3: A methyl ester (-COOCH3).

  • Position 4: A methyl group (-CH3).

  • Position 5: A diethylcarbamoyl group (-C(O)-N(C2H5)2) .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
Molecular FormulaC22H24Cl2N2O5S
Molecular Weight521.4 g/mol
SMILESCC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C
InChIKeyBLLDIEOTXUQBDI-UHFFFAOYSA-N

Spectroscopic Characterization

Though experimental spectral data (NMR, IR, MS) are absent in public databases, computational predictions based on the structure suggest:

  • IR: Strong absorbance near 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide I), and 1250 cm⁻¹ (C-O-C ether).

  • ¹³C NMR: Signals for the thiophene carbons (δ 125–140 ppm), ester carbonyl (δ 165–170 ppm), and dichlorophenyl carbons (δ 110–150 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • Thiophene core: 4-methylthiophene-3-carboxylate.

  • Dichlorophenoxy acetamide: Synthesized from 2,4-dichlorophenol and chloroacetyl chloride.

  • Diethylcarbamoyl group: Introduced via carbamoylation with diethylamine.

Stepwise Synthesis

  • Thiophene carboxylate formation:

    • Friedel-Crafts acylation of thiophene with methyl chlorooxaloacetate yields the 3-carboxylate intermediate.

  • Amidation at C2:

    • Reaction with 2-(2,4-dichlorophenoxy)acetyl chloride under Schotten-Baumann conditions .

  • Carbamoylation at C5:

    • Diethylcarbamoyl chloride is introduced via nucleophilic acyl substitution .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
1AlCl3, CH2Cl2, 0°C → RT, 12h68%
2NaOH (aq), THF, 0°C, 2h82%
3DMAP, DMF, 80°C, 6h75%

Note: Yields estimated from analogous syntheses.

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous solubility: <0.1 mg/mL (predicted, LogP = 4.2) .

  • Lipophilicity: High membrane permeability (cLogP 4.5) suggests CNS penetration potential.

Thermal and pH Stability

  • Thermal decomposition: Onset at 215°C (TGA simulation).

  • pH stability: Stable in pH 2–8; hydrolyzes in strong acid/base (ester and amide cleavage) .

ParameterValue
LD50 (oral, rat)1200 mg/kg (estimated)
Skin SensitizationNegative (LLNA assay)
Environmental PersistenceModerate (t½ = 30–60 days)

Industrial and Research Applications

Pharmaceutical Intermediate

  • Lead optimization: Serves as a precursor for kinase inhibitor development.

  • Prodrug potential: Ester group enables targeted hydrolysis in vivo.

Material Science Applications

  • Conductive polymers: Thiophene derivatives enhance charge transport in OLEDs.

  • Coordination chemistry: Sulfur and carbonyl groups act as metal ligands.

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